6a-Bromo Androstenedione

Description

Historical Context of Steroidal Aromatase Inhibitor Development in Research

The development of aromatase inhibitors has its roots in the recognition of the role of estrogens in certain physiological and pathological processes. Early research in the mid-20th century laid the groundwork for understanding steroid biosynthesis. The concept of targeting aromatase for therapeutic benefit gained traction in the early 1970s. oup.com This led to systematic studies aimed at developing selective inhibitors. oup.com

Two main strategies emerged: one focused on non-steroidal inhibitors and the other on steroidal analogs that mimic the natural substrate of aromatase, androstenedione (B190577). scbt.com The steroidal approach aimed to create compounds that could interact with the enzyme's active site with high specificity. scbt.com This led to the synthesis and evaluation of numerous androstenedione derivatives, including those with modifications at various positions on the steroid nucleus. researchgate.net

Significance of Steroidal Androstenedione Analogs in Enzyme Studies

Steroidal androstenedione analogs are invaluable in enzyme studies for several reasons. Their structural similarity to the natural substrate allows them to act as probes for the active site of the aromatase enzyme. nih.gov By modifying the androstenedione structure at specific positions, researchers can investigate the structure-activity relationships that govern enzyme binding and catalysis. nih.gov This has been instrumental in mapping the topology of the aromatase active site and understanding the mechanism of estrogen synthesis. nih.gov

The study of these analogs has led to the development of different classes of inhibitors, including competitive inhibitors that reversibly bind to the active site and mechanism-based irreversible inhibitors (also known as suicide inhibitors) that form a covalent bond with the enzyme, leading to its permanent inactivation. nih.govoup.com

Overview of 6a-Bromo Androstenedione as a Research Compound

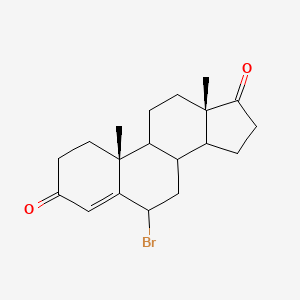

This compound is a synthetic derivative of androstenedione where a bromine atom is attached at the 6a-position of the steroid molecule. ontosight.ai It is recognized as a potent and highly selective inhibitor of aromatase. nih.gov Research has demonstrated that the stereochemistry of the bromine atom at the 6-position is a critical determinant of its mechanism of inhibition. nih.govoup.com

Specifically, 6a-Bromoandrostenedione acts as a powerful competitive inhibitor, while its epimer, 6β-Bromoandrostenedione, functions as a mechanism-based irreversible inhibitor. nih.govoup.com This dual nature, dependent on a subtle change in stereochemistry, makes the 6-bromoandrostenedione (B29461) epimers particularly valuable for comparative studies on enzyme kinetics and inhibitor mechanisms. oup.com

Research into this compound has provided detailed insights into its interaction with the aromatase enzyme. Studies using human placental microsomes have been crucial in elucidating its inhibitory properties.

The key research findings for the two epimers of 6-Bromo Androstenedione are summarized in the table below:

Data sourced from studies on human placental aromatase. nih.govoup.com

The potent competitive inhibition of this compound, indicated by its low nanomolar K_i_ value, highlights its high affinity for the aromatase active site. nih.govoup.com In contrast, the 6β-epimer, while having a lower initial affinity (higher K_i_ value), leads to a time-dependent, irreversible inactivation of the enzyme, a process that is dependent on the presence of NADPH. nih.govoup.com

Furthermore, studies have shown that both epimers exhibit a high degree of selectivity for aromatase, with no significant inhibitory effects on other P-450 cytochrome-dependent enzymes, such as those involved in liver drug metabolism. nih.govoup.com This selectivity underscores the potential of 6-substituted androgens as specific probes for studying aromatase. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25BrO2 |

|---|---|

Molecular Weight |

365.3 g/mol |

IUPAC Name |

(10R,13S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12?,13?,14?,16?,18-,19+/m1/s1 |

InChI Key |

HAWQRBIGKRAICT-IEXCMSQVSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CC(C4=CC(=O)CC[C@]34C)Br |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |

Origin of Product |

United States |

Synthesis and Stereochemistry of 6 Bromoandrostenedione and Its Epimers

Synthetic Methodologies for 6-Bromoandrostenedione (B29461) Derivatives

The introduction of a bromine atom at the C-6 position of the androstenedione (B190577) steroid nucleus can result in two different spatial orientations, or epimers: the 6α-bromo and the 6β-bromo derivatives. The synthesis and interconversion of these epimers have been a subject of detailed study.

The synthesis of the 6α-bromo epimer has been achieved through several distinct methods. One common approach involves the direct structural transformation of its 6β-counterpart. Research has shown that treating 6β-bromo-4-androstene-3,17-dione with a strong acid in an aqueous medium can lead to the configurationally pure 6α-epimer in high yield. google.com This epimerization is a key step, allowing for the conversion of the more accessible β-isomer into the α-isomer.

Another documented method is the direct synthesis from the parent compound, androst-4-ene-3,17-dione. This can be accomplished with high yield using a reagent system of bromine (Br2) in a mixture of acetic acid (HOAc) and tetrahydrofuran (B95107) (THF). google.com Furthermore, the 6β-isomer has been observed to epimerize to the 6α-isomer in solvents like carbon tetrachloride or a chloroform-methanol mixture, with the 6α-product being isolated through fractional crystallization. nih.gov

The 6β-bromo epimer is often a primary product in the synthesis of 6-bromoandrogens. nih.gov Its preparation is a foundational step for potentially accessing the 6α-epimer via epimerization. Interestingly, the 6α-bromo isomer can also be epimerized back to the 6β-bromo isomer in a chloroform-methanol (9:1) solution, indicating a state of equilibrium can be reached between the two forms under certain conditions. nih.gov It has been noted that the 6β-bromo isomers tend to be unstable in methanol (B129727), where they can decompose. nih.gov

| Target Compound | Starting Material | Key Reagents/Conditions | Outcome/Key Finding | Reference |

|---|---|---|---|---|

| 6α-Bromo-4-androstene-3,17-dione | 6β-Bromo-4-androstene-3,17-dione | Strong acid in aqueous medium | Direct structural transformation to pure 6α-epimer. | google.com |

| 6α-Bromo-4-androstene-3,17-dione | Androst-4-ene-3,17-dione | Br2/HOAc/THF | Direct synthesis with high yield. | google.com |

| 6α-Bromo-4-androstene-3,17-dione | 6β-Bromo-4-androstene-3,17-dione | Carbon tetrachloride or chloroform-methanol | Epimerization followed by isolation via fractional crystallization. | nih.gov |

| 6β-Bromo-4-androstene-3,17-dione | 6α-Bromo-4-androstene-3,17-dione | Chloroform-methanol (9:1) | Epimerization back to the 6β-isomer. | nih.gov |

To investigate how structural modifications influence biological activity, researchers have synthesized various analogs of 6-bromoandrostenedione. These studies are crucial for understanding structure-activity relationships (SAR), particularly in the context of enzyme inhibition. For example, to probe the mechanism of aromatase inactivation, 2,2-dimethyl derivatives of both 6β-bromoandrostenedione and its 6α-isomer were synthesized. nih.gov Additionally, other analogs such as 2-methyl-1,4-diene steroids and their corresponding 6α-bromides have been prepared for comparative biochemical evaluation. nih.gov These studies help reveal how substituents at different positions on the steroid skeleton affect its interaction with target enzymes. Research into other substitutions at the C-6 position, such as various alkyl and aryl groups, has further elucidated that the enzyme aromatase possesses a hydrophobic binding pocket near this position. acs.org

| Analog Type | Specific Compound Examples | Purpose of Synthesis | Reference |

|---|---|---|---|

| Dimethylated 6-Bromo Analogs | 2,2-dimethyl-6β-bromoandrostenedione; 2,2-dimethyl-6α-bromoandrostenedione | To gain insight into the mechanism of aromatase inactivation. | nih.gov |

| Methylated Diene Analogs | 2-methyl-1,4-diene steroid; 6α-bromo-2-methyl-1,4-diene steroid | To compare effects on time-dependent aromatase inactivation. | nih.gov |

| 6-Alkyl and 6-Aryl Analogs | 6-methyl-, 6-ethyl-, 6-phenyl-androstenediones | To probe the nature of the enzyme's binding pocket at the C-6 position. | acs.org |

Stereochemical Characterization in Research

Determining the precise three-dimensional structure of the synthesized bromo-steroids is a critical step. An array of spectroscopic techniques is employed to elucidate the stereochemistry and confirm the identity and purity of the compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including steroids. longdom.org It is particularly powerful for determining stereochemistry. longdom.org Techniques like 1H NMR are routinely used to analyze crude reaction mixtures to determine the ratio of diastereomers formed. acs.orguoregon.edu

For more complex structural problems, two-dimensional (2D) NMR methods, such as Correlation Spectroscopy (COSY), are invaluable. longdom.org COSY experiments identify protons that are coupled to each other, providing a detailed map of atomic connectivity within the molecule. longdom.org This information is essential for assigning the relative stereochemistry of substituents on the steroid ring system. In some advanced research, the stereochemistry of complex molecules is confirmed by comparing experimental solid-state NMR data with values computed for all possible stereoisomers, a method that can provide a high degree of statistical confidence. researchgate.net

While NMR is central, a combination of analytical methods is often required for full structural confirmation.

X-ray Crystallography: This technique provides the most definitive evidence of stereochemistry and molecular structure. The spatial configuration of 6α-bromo-androstane-4-ene-3,17-dione, for instance, has been unequivocally confirmed by X-ray diffraction analysis. google.com This method gives a precise three-dimensional map of the atoms in a crystalline sample.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern of a compound. However, care must be taken with certain derivatization techniques used for GC-MS, as they can sometimes lead to the loss of stereochemical information at the C-6 position of androstane (B1237026) derivatives. dshs-koeln.de

Melting Point Analysis: The melting point is a fundamental physical property used to assess the purity of a crystalline compound. The isolation of two different polymorphic forms of 6β-bromotestosterone acetate, each with a distinct melting point, highlights the use of this technique in characterizing different solid-state forms. nih.gov

Epimerization and Stability Studies of 6-Bromoandrostenedione Isomers

The stereochemical orientation of the bromine atom at the C6 position of the androstenedione steroid nucleus significantly influences its chemical behavior. Research into the epimerization, stability, and degradation of 6α- and 6β-bromo androstenedione provides critical insights for their application in research settings.

Interconversion Pathways between 6α- and 6β-Bromo Androstenedione

The interconversion between the 6α- and 6β-epimers of 6-bromo-4-androstene-3,17-dione is a notable characteristic of this compound. Studies have demonstrated that these isomers can epimerize in solution, with the equilibrium favoring one epimer over the other depending on the solvent system.

Research has shown that the 6β-isomer can be epimerized to the 6α-isomer in solvents such as carbon tetrachloride or a chloroform-methanol (9:1) mixture. nih.gov The 6α-isomer can then be isolated from the resulting epimeric mixture through fractional crystallization. nih.gov Conversely, the 6α-bromo isomer has been observed to epimerize back to the 6β-bromo isomer in a chloroform-methanol (9:1) solution. nih.gov This dynamic equilibrium indicates that the two epimers can exist in solution together, and their relative ratio is dependent on the specific solvent environment and conditions. The epimerization process is a key consideration for researchers, as the stereochemistry at the C6 position is crucial for the compound's biological activity and interaction with target molecules. A similar epimerization has been observed for 6-bromoprogesterone, a related steroid, where an equilibrium constant (K) of 1.5 was determined at 302 K, indicating a small free-energy difference between the epimers. nih.gov

Table 1: Interconversion of 6-Bromoandrostenedione Epimers in Solution

| Starting Epimer | Solvent System | Resulting Epimer(s) | Reference |

| 6β-Bromo Androstenedione | Carbon Tetrachloride | 6α-Bromo Androstenedione | nih.gov |

| 6β-Bromo Androstenedione | Chloroform-Methanol (9:1) | 6α-Bromo Androstenedione | nih.gov |

| 6α-Bromo Androstenedione | Chloroform-Methanol (9:1) | 6β-Bromo Androstenedione | nih.gov |

Stability in Organic Solvents Relevant to Research Applications

The stability of 6-bromoandrostenedione isomers in organic solvents is a critical factor for their storage and use in research applications, particularly for quantitative analyses where concentration accuracy is paramount. Studies have investigated the short-term stability of 6β-bromo-androstenedione in commonly used laboratory solvents like methanol (MeOH) and dimethylsulfoxide (DMSO).

A study evaluating the stability of 6β-bromo-androstenedione over 90 days at room temperature, +4°C, and -20°C found that significant degradation occurred in both methanol and DMSO. nih.gov Surprisingly, the degradation was more extensive in DMSO compared to methanol. nih.gov This suggests that interactions between the halogenated steroid and DMSO may promote the formation of degradation products. nih.gov The stability of reference solutions is a crucial consideration for chromatographic-spectrometric techniques to ensure the accuracy of quantitative determinations. nih.gov The instability of the 6β-bromo isomers in methanol has also been noted in other studies, where decomposition was observed. nih.gov

Table 2: Short-Term Stability of 6β-Bromo Androstenedione in Organic Solvents

| Solvent | Storage Conditions | Observation | Reference |

| Methanol (MeOH) | Room temp, +4°C, -20°C (up to 90 days) | Extensive degradation | nih.gov |

| Dimethylsulfoxide (DMSO) | Room temp, +4°C, -20°C (up to 90 days) | Higher degradation than in MeOH | nih.gov |

| Methanol (MeOH) | Not specified | Unstable, decomposed | nih.gov |

Degradation Processes and Their Implications for Research Purity

The degradation of 6-bromoandrostenedione can lead to the formation of various byproducts, which can compromise the purity of research samples and affect the interpretation of experimental results. The degradation pathways appear to be solvent and condition-dependent.

In studies of 6β-bromo-androstenedione stability, the degradation in both methanol and DMSO was characterized as extensive, leading to the formation of "chemically related species". nih.gov While the specific structures of all degradation products were not fully elucidated in this study, it highlights the potential for significant sample impurity over time.

Furthermore, the analytical method itself can induce degradation. During the derivatization step required for gas chromatography-mass spectrometry (GC-MS) analysis, pronounced degradation of 6β-bromo-androstenedione was observed. nih.gov The acidic conditions of the reaction, coupled with the nature of the derivatizing agent, promoted the loss of the bromine atom to form an unsaturated (Δ6) steroid derivative. nih.gov In other research, the decomposition of 6β-bromo isomers in methanol was found to yield a 5α-androstane-3,6-dione derivative. nih.gov These findings underscore the importance of using analytical techniques that minimize degradation and of regularly assessing the purity of 6-bromoandrostenedione solutions to ensure the integrity of research data.

Mechanism of Aromatase Inhibition by 6 Bromoandrostenedione Isomers

Competitive Inhibition by 6α-Bromo Androstenedione (B190577)

6α-Bromoandrostenedione acts as a competitive inhibitor of human placental aromatase. nih.govoup.com This means it vies with the natural substrate, androstenedione, for binding to the active site of the enzyme. nih.govoup.com The inhibition is reversible, and the inhibitor's effectiveness can be overcome by increasing the concentration of the substrate.

Research has determined that 6α-bromoandrostenedione exhibits a high affinity for aromatase, with an apparent inhibition constant (Ki) of 3.4 nM. nih.govoup.com This potent competitive inhibition highlights the importance of the steroid's orientation within the enzyme's active site. The alpha configuration of the bromine atom allows the molecule to bind tightly to the active site, thereby preventing the substrate from binding and halting estrogen production.

| Inhibitor | Inhibition Type | Apparent Ki |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM |

Mechanism-Based Irreversible Inhibition by 6β-Bromoandrostenedione

In stark contrast to its alpha isomer, 6β-bromoandrostenedione functions as a mechanism-based irreversible inhibitor of aromatase. nih.govoup.comnih.gov This type of inhibition, also known as "suicide inhibition," involves the enzyme converting the inhibitor into a reactive intermediate that then permanently inactivates the enzyme. nih.govmdpi.com

"Suicide Substrate" Characteristics and Kinetics

6β-Bromoandrostenedione is recognized by aromatase as a substrate and enters the catalytic cycle. nih.gov However, during the enzymatic process, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation. mdpi.com This classifies 6β-bromoandrostenedione as a "suicide substrate." nih.gov The kinetics of this inactivation are time-dependent and follow pseudo-first-order kinetics. nih.govoup.com Studies have determined an apparent Ki of 0.8 µM and a rate of inactivation (kinact) of 0.025 min-1 for this process. nih.govoup.com

| Inhibitor | Inhibition Type | Apparent Ki | kinact |

| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM | 0.025 min-1 |

Dependence on Cofactors (e.g., NADPH) for Inactivation

The inactivation of aromatase by 6β-bromoandrostenedione is a process that depends on the presence of the cofactor NADPH. nih.govnih.gov NADPH is essential for the catalytic activity of aromatase, a cytochrome P-450 enzyme. nih.govnih.gov The time-dependent inhibition by 6β-bromoandrostenedione is observed only when NADPH is present in the incubation mixture. nih.gov This cofactor provides the reducing equivalents necessary for the enzymatic conversion of the inhibitor into its reactive form. The inactivation process is also hindered by the presence of excess substrate, further supporting the mechanism-based nature of the inhibition. nih.gov

Irreversible Binding to the Active Site of Aromatase

Once the reactive intermediate of 6β-bromoandrostenedione is formed within the active site, it forms a covalent bond with a component of the enzyme. nih.govoup.com This permanent linkage to the active site renders the aromatase molecule non-functional, as it can no longer bind to its natural substrate or carry out the aromatization reaction. nih.govoup.com This irreversible binding is the ultimate step in the suicide inactivation pathway.

Stereochemical Determinants of Inhibition Mechanism and Potency

The orientation of the bromine atom at the 6-position of the androstenedione steroid nucleus is the critical factor that determines the mechanism and potency of aromatase inhibition. nih.gov The 6α-epimer, with its bromine atom in the axial position, acts as a potent competitive inhibitor. In contrast, the 6β-epimer, where the bromine atom is in the equatorial position, functions as a mechanism-based irreversible inhibitor. nih.gov This demonstrates that subtle changes in the stereochemistry of an inhibitor can lead to fundamentally different interactions with the target enzyme.

Selectivity of Aromatase Inhibition among Cytochrome P-450 Enzymes

Both the 6α and 6β isomers of bromoandrostenedione have demonstrated a high degree of selectivity for aromatase over other cytochrome P-450 enzymes. nih.gov Studies have shown that these compounds are ineffective at inhibiting drug-metabolizing activities in rabbit liver microsomes, both in a competitive and time-dependent manner. nih.gov This selectivity is a crucial characteristic for a therapeutic agent, as it minimizes off-target effects and potential toxicity. The high specificity of these inhibitors for aromatase suggests they can serve as valuable tools for probing the active site and mechanism of this particular cytochrome P-450 enzyme. nih.gov

Insights into Aromatase Active Site Characteristics using 6-Bromoandrostenedione (B29461)

The study of 6-bromoandrostenedione isomers has provided significant insights into the topography and functional characteristics of the aromatase enzyme's active site. The differential inhibitory mechanisms and potencies of the 6α and 6β epimers, along with related substituted androgens, have served as valuable probes for understanding the steric and electronic requirements for substrate binding and catalytic inactivation.

Research has demonstrated that the stereochemistry at the 6-position of the androstenedione molecule dictates the mechanism of aromatase inhibition. nih.gov The 6α-bromoandrostenedione isomer acts as a potent competitive inhibitor, suggesting that the α-orientation of the bromine atom allows the steroid to bind to the active site without leading to a covalent modification of the enzyme. nih.gov In contrast, 6β-bromoandrostenedione functions as a mechanism-based irreversible inhibitor, also known as a suicide substrate. nih.gov This indicates that the β-orientation of the bromine atom facilitates a chemical reaction within the active site, leading to the permanent inactivation of the enzyme. nih.gov The time-dependent and NADPH-dependent nature of the inhibition by the 6β-isomer further supports this mechanism, where the enzyme metabolizes the inhibitor, which then covalently binds to it. nih.gov

The exploration of derivatives of 6-bromoandrostenedione has further elucidated the structural constraints of the aromatase active site. For instance, the introduction of a 2,2-dimethyl group to both 6α- and 6β-bromoandrostenedione resulted in powerful inhibitors; however, neither compound caused time-dependent inactivation of aromatase. nih.gov This suggests that the steric bulk introduced by the 2,2-dimethyl group may hinder the necessary orientation or interaction required for the irreversible inactivation typically caused by the 6β-bromo isomer. nih.gov Conversely, 2-methyl-1,4-diene derivatives of 6-bromoandrostenedione were found to cause time-dependent inactivation, indicating that a smaller methyl group at the 2-position does not significantly interfere with the suicidal inactivation process. nih.gov

These findings underscore the high degree of selectivity of 6-bromoandrostenedione isomers for aromatase over other cytochrome P-450 enzymes, highlighting their utility as specific probes. nih.gov The collective data from studies on these and other 6-substituted androgens continue to refine the model of the aromatase active site, providing crucial information for the design of novel and more effective aromatase inhibitors. nih.govresearchmap.jp

Research Findings on Aromatase Inhibition by 6-Bromoandrostenedione Isomers and Derivatives

| Compound | Inhibition Type | Apparent Ki | Apparent k_inact | Reference |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM | N/A | nih.gov |

| 6β-Bromoandrostenedione | Mechanism-based Irreversible | 0.8 µM | 0.025 min⁻¹ | nih.gov |

| 2,2-dimethyl-6β-bromoandrostenedione | Competitive | 14 nM | N/A | nih.gov |

| 2,2-dimethyl-6α-bromoandrostenedione | Competitive | 10 nM | N/A | nih.gov |

| 2-methyl-1,4-diene-6β-bromoandrostenedione | Mechanism-based Irreversible | Not Reported | 0.035 min⁻¹ | nih.gov |

| 2-methyl-1,4-diene-6α-bromoandrostenedione | Mechanism-based Irreversible | Not Reported | 0.071 min⁻¹ | nih.gov |

In Vitro Enzymatic and Cellular Research Applications of 6a Bromo Androstenedione

Assessment of Aromatase Activity in Microsomal Systems

Microsomal systems, which contain membrane-bound enzymes isolated from tissues, provide a direct and controlled environment to study enzyme kinetics and inhibition.

Human placental microsomes are a standard and widely used model for studying aromatase inhibitors. nih.govnih.gov The placenta is a rich source of the aromatase enzyme, also known as estrogen synthetase. nih.gov Researchers prepare these models by homogenizing fresh, full-term placental tissue and isolating the microsomal fraction through differential centrifugation. unifi.it This preparation provides a concentrated source of the enzyme, essential for conducting detailed inhibition assays. nih.govunifi.it The activity of aromatase in these systems is typically measured by quantifying the conversion of a radiolabeled androgen substrate, such as [1β-³H]androstenedione, into estrogen. nih.gov This is often accomplished through a tritium (B154650) release assay, which measures the amount of ³H₂O produced during the aromatization reaction. nih.gov The use of placental microsomes allows for the direct assessment of an inhibitor's effect on the enzyme's catalytic function, independent of cellular uptake or other metabolic factors. nih.govnih.gov

Kinetic studies using human placental microsomes have revealed that the stereochemistry of the bromo-substituent at the 6-position of androstenedione (B190577) dictates the mechanism of aromatase inhibition. nih.gov 6a-Bromo Androstenedione has been identified as a potent competitive inhibitor of aromatase with respect to the substrate androstenedione, exhibiting an apparent inhibition constant (K_i) of 3.4 nM. nih.gov This low K_i value indicates a high affinity for the enzyme.

In contrast, its epimer, 6β-Bromo Androstenedione, acts as a mechanism-based irreversible inhibitor, also known as a suicide inhibitor. nih.gov The inhibition by the 6β-epimer is time-dependent, requires the presence of the cofactor NADPH, and is characterized by an apparent K_i of 0.8 µM and a rate of inactivation (k_inact) of 0.025 min⁻¹. nih.gov Further studies on derivatives have shown that a 2,2-dimethyl-6a-bromo steroid is also a powerful competitive inhibitor with a K_i of 10 nM. nih.gov

| Compound | Inhibition Type | K_i (Apparent) | k_inact | Source |

|---|---|---|---|---|

| This compound | Competitive | 3.4 nM | N/A | nih.gov |

| 6β-Bromo Androstenedione | Mechanism-Based Irreversible | 0.8 µM | 0.025 min⁻¹ | nih.gov |

| 2,2-dimethyl-6a-bromo steroid | Competitive | 10 nM | N/A | nih.gov |

Studies on 6-Bromoandrostenedione (B29461) epimers have demonstrated a high degree of selectivity for the aromatase enzyme. nih.gov As a competitive inhibitor, this compound directly competes with the natural substrate, androstenedione, for binding to the active site of the aromatase enzyme. nih.govnih.gov This competitive action was confirmed through Lineweaver-Burk plot analysis in studies using human breast tumor homogenates. nih.gov

Importantly, research has shown that both the 6α and 6β epimers are highly selective for aromatase over other cytochrome P-450 enzymes. nih.gov They were found to be ineffective at inhibiting drug-metabolizing activities in rabbit liver microsomes, indicating a high specificity for the target enzyme responsible for estrogen synthesis. nih.gov This selectivity is a critical characteristic for a research compound designed to probe the function of a specific enzymatic pathway.

Cellular Models for Estrogen Biosynthesis Inhibition

While microsomal assays are crucial for determining direct enzyme kinetics, cellular models are necessary to evaluate an inhibitor's efficacy in a more physiologically relevant context that includes cell membranes and intracellular machinery.

To study the effects of aromatase inhibitors in a cellular environment relevant to hormone-dependent cancers, researchers have developed specialized cell lines. nih.gov A key model is the MCF-7aro cell line, which was generated by stably transfecting the estrogen receptor-positive human breast cancer cell line, MCF-7, with aromatase cDNA. nih.govnih.gov This results in a cell line that both overexpresses the aromatase enzyme and is responsive to estrogens, providing an integrated system to study the inhibition of estrogen synthesis and its subsequent effects on estrogen-dependent cellular processes. nih.govnih.gov These cells can convert androgen precursors, like testosterone (B1683101) or androstenedione, into estrogens, which then stimulate cell growth and other estrogen-regulated pathways. nih.gov This model allows for the evaluation of compounds that inhibit aromatase activity within an intact cell. nih.gov

In cellular contexts, this compound has been shown to effectively block estrogen biosynthesis. nih.gov Studies using homogenates from human breast tumors demonstrated that this compound at a concentration of 2.0 µM significantly reduced the synthesis of both estrone (B1671321) and estradiol (B170435) from the precursor androstenedione. nih.gov This confirms that the compound's ability to inhibit the isolated enzyme translates into a functional reduction of estrogen production in a tissue environment where aromatase is pathologically relevant. nih.gov The use of cell lines like MCF-7aro allows for a more controlled and high-throughput evaluation of this process, where the reduction in estrogen formation can be precisely quantified, often by measuring the conversion of a labeled androgen to a labeled estrogen. nih.gov

Modulation of Steroidogenesis Pathways Beyond Aromatase

While this compound is predominantly recognized for its interaction with aromatase, its potential influence on other enzymes within the steroidogenesis cascade is a critical area of investigation for understanding its complete pharmacological profile.

Investigation of Interactions with Other Steroidogenic Enzymes

The steroidogenic pathway involves a series of enzymatic conversions, and compounds targeting one enzyme may interact with others. Key enzymes in the androgen synthesis pathway, upstream of aromatase, include CYP17A1 (which possesses both 17α-hydroxylase and 17,20-lyase activities) and 3β-hydroxysteroid dehydrogenase (3β-HSD).

CYP17A1: This enzyme is critical for the conversion of progesterone (B1679170) and pregnenolone (B344588) to their 17α-hydroxylated forms and subsequently to androstenedione. aopwiki.org Inhibition of CYP17A1 would lead to a decrease in androstenedione levels. aopwiki.org While the interaction of various non-steroidal compounds with CYP17A1 has been explored, specific in vitro studies detailing the direct interaction of this compound with CYP17A1 are scarce in the available literature.

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme catalyzes the conversion of Δ5-steroids (like pregnenolone and DHEA) to Δ4-steroids (like progesterone and androstenedione). nih.govfrontiersin.org The activity of 3β-HSD is crucial for the efficient production of androstenedione. nih.gov There is a lack of specific published research investigating the direct effects of this compound on the activity of 3β-HSD isoforms.

Structure-Activity Relationship Studies for Aromatase Inhibitory Potency

The effectiveness of this compound as an aromatase inhibitor is intrinsically linked to its molecular structure. Researchers have conducted various studies to understand how modifications to the steroid skeleton influence its inhibitory potency.

Influence of Steroid Ring Substituents (e.g., 2,2-dimethyl, 2-methyl groups) on Activity

The introduction of methyl groups at the C-2 position of the androstenedione core has been shown to significantly impact aromatase inhibitory activity. A study involving the synthesis and biochemical evaluation of 6-bromoandrostenedione derivatives provided key insights into these structure-activity relationships.

In this research, the 2,2-dimethyl derivative of 6α-bromoandrostenedione was synthesized and its inhibitory activity against human placental microsomal aromatase was assessed. nih.gov This derivative, along with its 6β-bromo counterpart, proved to be an exceptionally potent inhibitor, with apparent Ki values of 10 nM and 14 nM, respectively. nih.gov However, a notable finding was that neither of these 2,2-dimethyl substituted compounds induced a time-dependent inactivation of aromatase in the presence of NADPH, which is a characteristic of some irreversible inhibitors. nih.gov

In contrast, 2-methyl-1,4-diene steroids, also synthesized in the same study, did exhibit time-dependent inactivation of aromatase. nih.gov These findings suggest that the steric bulk of the 2,2-dimethyl group may interfere with the chemical interactions required for irreversible binding to the enzyme, while still permitting potent competitive inhibition. nih.gov

| Compound | Apparent Ki (nM) | Time-Dependent Inactivation |

| 2,2-dimethyl-6α-bromoandrostenedione | 10 | No |

| 2,2-dimethyl-6β-bromoandrostenedione | 14 | No |

| 2-methyl-1,4-diene-6β-bromoandrostenedione | Not specified | Yes (k_inact = 0.035 min⁻¹) |

| 2-methyl-1,4-diene-6α-bromoandrostenedione | Not specified | Yes (k_inact = 0.071 min⁻¹) |

Table 1: Aromatase Inhibitory Properties of Substituted 6-Bromoandrostenedione Analogs. nih.gov

Comparative Analysis of Halogen Position (e.g., 6α vs. 6β)

The stereochemistry of the halogen at the C-6 position is a critical determinant of the mechanism of aromatase inhibition. Early research highlighted the distinct pharmacological profiles of the 6α and 6β epimers of bromoandrostenedione.

While detailed comparative data for this compound is present in the context of other substitutions, the foundational understanding comes from the comparison of the unsubstituted 6-bromo epimers. It has been established that the orientation of the bromine atom dictates whether the compound acts as a competitive or an irreversible inhibitor. This fundamental difference underscores the importance of stereochemistry in the design of targeted enzyme inhibitors.

Analytical Research Methodologies Involving 6 Bromoandrostenedione

Chromatographic Techniques in Research

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 6a-bromoandrostenedione. The choice between gas or liquid chromatography depends on the analytical goal, such as qualitative detection versus precise quantitative measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the detection and purity assessment of volatile and thermally stable compounds. For steroids like 6a-bromoandrostenedione, a derivatization step is typically required to increase their volatility and improve chromatographic behavior. nih.govnih.gov This process often involves silylating agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.net

However, the application of GC-MS to halogenated steroids such as 6-bromoandrostenedione (B29461) presents specific challenges. Research on the closely related isomer, 6β-bromo-androstenedione, has shown that the compound undergoes pronounced degradation during the derivatization reaction required for GC-MS analysis. nih.gov The acidic conditions of the reaction can lead to the loss of the bromine atom or a dehydration reaction, forming an unsaturated (Δ6) steroid derivative. nih.gov This artifact formation can complicate purity analysis and lead to misinterpretation of results. researchgate.net Therefore, while GC-MS is effective for detection, careful method development is essential to minimize on-instrument degradation and ensure the accurate representation of the sample's purity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of 6a-bromoandrostenedione. nih.gov This technique offers high sensitivity and specificity, allowing for the accurate measurement of the compound even in complex matrices. nih.govnih.gov A key advantage of LC-MS/MS is that it often does not require the high-temperature derivatization necessary for GC-MS, thus avoiding the degradation issues associated with halogenated steroids. nih.govnih.gov

A typical LC-MS/MS workflow for steroid quantification involves:

Sample Preparation: Extraction of the analyte from the sample matrix, often using liquid-liquid extraction. nih.gov

Chromatographic Separation: Separation of the target compound from other components using a liquid chromatograph.

Mass Spectrometric Detection: Ionization of the compound (commonly via electrospray ionization) and detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov

The validation of LC-MS/MS methods according to regulatory guidelines is crucial to ensure the reliability and accuracy of the quantitative data. nih.gov

Table 1: Comparison of Chromatographic Techniques for 6a-Bromoandrostenedione Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Primary Use | Detection and Purity Assessment | Quantitative Analysis |

| Derivatization | Usually required (e.g., silylation) to increase volatility. nih.govresearchgate.net | Not always necessary, avoiding chemical degradation. nih.govnih.gov |

| Key Advantage | High-resolution separation for complex mixtures. | High sensitivity and specificity for accurate quantification. nih.govnih.gov |

| Main Challenge | Potential for thermal and chemical degradation of the analyte during analysis, especially for halogenated steroids. nih.gov | Matrix effects can suppress or enhance the analyte signal, requiring careful sample preparation. |

Challenges in Quantitative Determination due to Degradation Processes

A significant challenge in the quantitative analysis of 6a-bromoandrostenedione is its susceptibility to degradation. nih.gov Studies on the isomeric compound 6β-bromo-androstenedione have demonstrated that its stability is highly dependent on the analytical conditions, which has direct implications for 6a-bromoandrostenedione. nih.gov

Pronounced degradation has been observed during the derivatization step for GC-MS, where acidic conditions can cause the loss of the halogen molecule. nih.gov Furthermore, the choice of solvent for stock solutions is critical. A stability study showed that the degradation of 6β-bromo-androstenedione was significantly higher in dimethylsulfoxide (DMSO) compared to methanol (B129727) (MeOH), likely due to interactions between DMSO and the halogenated steroid. nih.gov These degradation processes can lead to an underestimation of the actual concentration of the compound.

Therefore, to ensure accurate quantitative results, it is imperative to use analytical methods that minimize degradation, such as LC-MS/MS, and to carefully control sample handling and storage conditions. nih.gov

Table 2: Findings from Stability Study of 6β-bromo-androstenedione

| Condition | Observation | Implication for Quantitative Analysis |

|---|---|---|

| GC-MS Derivatization | Pronounced degradation observed. nih.gov | Risk of inaccurate, falsely low quantification. |

| Solvent (Storage) | Higher degradation occurred in Dimethylsulfoxide (DMSO) compared to Methanol (MeOH). nih.gov | Solvent choice is critical for preparing and storing reference solutions to maintain their integrity. |

| Degradation Products | Formation of unsaturated (Δ6) steroid derivatives due to loss of the halogen or dehydration. nih.gov | Potential for misidentification and inaccurate results if degradation products are not accounted for. |

Development of Reference Materials for Research Standards

The development and use of Certified Reference Materials (CRMs) are fundamental to achieving accuracy and reliability in chemical analysis. bam.de A CRM is a material whose properties (e.g., purity, concentration) are certified through a metrologically valid procedure, and it comes with a certificate providing traceability and uncertainty values. bam.deresearchgate.net

For a compound like 6a-bromoandrostenedione, which is used in research, having a well-characterized reference material is essential for:

Method Validation: Assessing the performance and accuracy of analytical methods. nih.gov

Quality Control: Ensuring the ongoing reliability of measurements.

Inter-laboratory Comparability: Allowing results from different laboratories to be compared with confidence. researchgate.net

The production of a CRM involves rigorous testing for homogeneity and stability, followed by a characterization process often involving multiple independent laboratories. researchgate.net Companies specializing in reference standards, such as LGC Standards, provide materials like 6a-bromoandrostenedione, often classified as impurity reference materials or research chemicals, which serve as crucial tools for researchers to ensure the quality and validity of their scientific work. lgcstandards.com

Comparative Research with Other Steroidal Aromatase Inhibitors

Differentiation from First and Second-Generation Aromatase Inhibitors

The development of aromatase inhibitors (AIs) has progressed through several generations, each offering improvements in potency and selectivity. 6a-Bromo Androstenedione (B190577), as a more recent development, can be differentiated from its predecessors, the first and second-generation AIs, on several key aspects.

First-generation AIs, such as Aminoglutethimide, were revolutionary but lacked specificity. researchgate.net Aminoglutethimide was found to inhibit other cytochrome P450 enzymes involved in the synthesis of cortisol and aldosterone, leading to a higher incidence of adverse effects. researchgate.net Second-generation AIs, including Formestane, offered improved selectivity over the first generation. However, third-generation AIs have demonstrated superior potency and more favorable tolerability profiles. nih.gov

While first and second-generation inhibitors could achieve up to 90% inhibition of estrogen synthesis in vivo, third-generation compounds consistently achieve 98% or greater inhibition. nih.gov 6a-Bromo Androstenedione and its analogs align with the characteristics of later-generation inhibitors, exhibiting high potency. For instance, studies on derivatives of its isomer, 6-bromoandrostenedione (B29461), have shown extremely powerful inhibitory activity with apparent Ki values in the low nanomolar range (10-14 nM). nih.govresearchgate.net This level of potency distinguishes them from the less potent and less selective earlier generations of AIs. nih.gov

| Generation | Compound Example | Key Characteristics | Whole-Body Aromatase Inhibition (%) |

|---|---|---|---|

| First | Aminoglutethimide | Non-specific, inhibited other P450 enzymes. researchgate.net | ~90.6% nih.gov |

| Second | Formestane | Improved selectivity compared to the first generation. nih.gov | ~85-92% nih.gov |

| Third | Anastrozole, Letrozole, Exemestane | Highly potent and selective. nih.gov | ≥98% nih.gov |

Comparison with Third-Generation Steroidal Aromatase Inhibitors (e.g., Exemestane)

Exemestane is a well-established third-generation steroidal aromatase inhibitor, providing a relevant benchmark for this compound. nih.gov Both compounds are derivatives of the natural substrate androstenedione and are classified as irreversible inhibitors, or "suicide inhibitors." drugbank.compatsnap.com

The mechanism of action for both involves the aromatase enzyme recognizing them as a substrate. researchgate.net The enzyme begins the conversion process, but this creates a reactive intermediate that binds covalently and permanently to the enzyme's active site. patsnap.comresearchgate.net This irreversible inactivation means that estrogen synthesis can only be restored through the creation of new enzyme molecules. drugbank.com

Distinctive Mechanisms Compared to Non-Steroidal Aromatase Inhibitors

A primary distinction in aromatase inhibitors lies between steroidal and non-steroidal agents. This compound is a steroidal inhibitor, and its mechanism is fundamentally different from non-steroidal inhibitors like Anastrozole and Letrozole. nih.govresearchgate.net

Non-steroidal AIs are typically triazole derivatives that function as reversible, competitive inhibitors. researchgate.netnih.gov They interact non-covalently with the heme group of the cytochrome P450 component of the aromatase enzyme. researchgate.net This action blocks the active site and prevents the natural androgen substrate from binding. However, this inhibition is reversible and can be overcome by high concentrations of the substrate. researchgate.net

In stark contrast, this compound, being a steroidal "suicide inhibitor," binds irreversibly to the substrate-binding pocket of the aromatase enzyme. nih.govresearchgate.net The enzyme itself catalyzes the reaction that leads to its own permanent deactivation. patsnap.com This difference in binding—reversible and competitive versus irreversible and mechanism-based—is the most significant distinction. This can have clinical implications, as the irreversible nature of steroidal AIs leads to a prolonged duration of action, while the reversible binding of non-steroidal AIs may potentially allow for enzyme activity to recover more quickly if treatment is interrupted. researchgate.net

| Inhibitor Type | Example Compound(s) | Binding to Aromatase | Mechanism |

|---|---|---|---|

| Steroidal | This compound, Exemestane | Irreversible, Covalent patsnap.comresearchgate.net | Acts as a false substrate, leading to permanent enzyme inactivation ("suicide inhibition"). patsnap.com |

| Non-Steroidal | Anastrozole, Letrozole | Reversible, Non-covalent researchgate.net | Competitively blocks the active site by binding to the heme group. researchgate.net |

Exploration of 6-Bromoandrostenedione Derivatives in Multi-Target Drug Research

The field of drug discovery is increasingly moving towards multi-target drugs, which can modulate multiple biological targets simultaneously to achieve a better therapeutic effect, especially in complex diseases like cancer. nih.govscielo.br The structural scaffold of 6-bromoandrostenedione serves as a valuable starting point for developing such multi-target agents.

Researchers have synthesized and evaluated various derivatives of 6-bromoandrostenedione to understand structure-activity relationships and to enhance inhibitory potency and selectivity. nih.govresearchgate.net For example, the synthesis of 2,2-dimethyl and 2-methyl derivatives of 6-bromoandrostenedione has provided insights into how modifications to the steroid's A-ring affect its interaction with the aromatase enzyme. nih.govresearchgate.net While the 2,2-dimethyl derivatives were potent inhibitors, they did not cause the time-dependent inactivation characteristic of suicide substrates, likely due to steric hindrance. nih.govresearchgate.net Conversely, other derivatives did demonstrate this suicidal inactivation mechanism. nih.govresearchgate.net

This ability to fine-tune the mechanism and potency through chemical modification makes the 6-bromoandrostenedione backbone a promising candidate for multi-target drug design. The concept involves creating hybrid molecules that combine the aromatase-inhibiting function with another pharmacophore capable of acting on a different cancer-related target. For instance, a derivative could potentially be designed to also inhibit other enzymes involved in cancer cell proliferation or survival pathways, a strategy that is gaining traction in modern oncology research. nih.gov

Future Directions in Academic Research on 6 Bromoandrostenedione

Advanced Studies on Aromatase Active Site Dynamics

Future research is poised to delve deeper into the intricate dynamics of the interaction between 6α-bromoandrostenedione and the aromatase active site. While it is established that androgens with a substituent at the C-6 position are crucial for binding to the aromatase active site, the precise conformational changes and the dynamic interplay of forces upon binding are not fully elucidated. nih.gov Advanced computational and biophysical techniques are expected to play a pivotal role in this area.

Molecular dynamics simulations can provide a frame-by-frame visualization of how 6α-bromoandrostenedione settles into the active site, revealing the key amino acid residues involved in the binding and the subsequent inactivation of the enzyme. These simulations can help to understand the subtle differences in the binding of the 6α- and 6β-isomers, providing a rationale for their differing inhibitory activities.

Development of Novel Steroidal Research Probes based on the 6-Bromoandrostenedione (B29461) Scaffold

The unique chemical structure and biological activity of 6-bromoandrostenedione make it an excellent starting point for the development of novel research probes. nih.gov Its ability to act as a mechanism-based inactivator of aromatase provides a valuable tool for studying the enzyme's catalytic cycle and for identifying other proteins that may interact with it. nih.gov

Future research will likely focus on synthesizing derivatives of 6-bromoandrostenedione that incorporate various reporter groups, such as fluorescent tags, biotin (B1667282) moieties, or photoaffinity labels. These modified steroids can be used to:

Visualize Aromatase in Cells: Fluorescently tagged 6-bromoandrostenedione derivatives could allow for the direct visualization of aromatase within cells and tissues, providing insights into its subcellular localization and trafficking.

Identify Interacting Proteins: Biotinylated or photoaffinity-labeled probes can be used in pull-down assays and cross-linking experiments to identify and isolate other proteins that bind to the steroid, potentially uncovering new regulatory pathways or protein-protein interactions.

Map the Active Site: By systematically modifying the 6-bromoandrostenedione scaffold and assessing the impact on aromatase inhibition, researchers can create a detailed map of the steric and electronic requirements of the active site. This information is invaluable for the design of more potent and selective aromatase inhibitors. nih.gov

The synthesis of such probes, derived from the 6-bromoandrostenedione backbone, will provide powerful tools to dissect the complex biology of aromatase and its role in various physiological and pathological processes. nih.govnih.gov

Refinement of Stereoselective Synthetic Pathways

The biological activity of 6-bromoandrostenedione is highly dependent on the stereochemistry of the bromine atom at the C-6 position, with the 6α-isomer being of particular interest. Therefore, the development of efficient and highly stereoselective synthetic routes to this compound is a key area for future research.

Current synthetic methods often produce a mixture of the 6α- and 6β-epimers, necessitating challenging separation steps. nih.gov One established method for obtaining the 6α-isomer involves the epimerization of the 6β-isomer in a suitable solvent system, followed by fractional crystallization to isolate the desired product. nih.gov

Future research will likely focus on refining these pathways and developing novel synthetic strategies to improve the stereoselectivity of the bromination step. This could involve the use of:

Chiral Catalysts: The development of chiral catalysts that can direct the bromine atom to the α-face of the steroid nucleus would be a significant advancement, potentially eliminating the need for epimerization and separation.

Substrate-Controlled Reactions: Investigating the influence of different protecting groups or substituents on the steroid backbone could lead to a greater understanding of how to control the stereochemical outcome of the bromination reaction.

Enzymatic Synthesis: Exploring the use of enzymes, such as halogenases, to catalyze the stereospecific bromination of an androstenedione (B190577) precursor could offer a highly efficient and environmentally friendly alternative to traditional chemical methods.

The successful development of more refined and stereoselective synthetic pathways will not only make 6α-bromoandrostenedione more accessible for research purposes but also pave the way for the synthesis of other stereochemically defined steroidal compounds.

Integration of 6-Bromoandrostenedione Research into Broader Steroid Biochemistry and Enzymology

The study of 6-bromoandrostenedione has significant implications beyond its role as an aromatase inhibitor. Future research will focus on integrating the knowledge gained from studying this compound into the broader context of steroid biochemistry and enzymology.

As a specific and potent tool for probing aromatase, 6-bromoandrostenedione can be used to investigate the wider physiological roles of this enzyme in various tissues. umn.edu By selectively inhibiting aromatase activity, researchers can study the downstream effects on steroid hormone signaling pathways and their impact on cellular processes.

Furthermore, the principles learned from the interaction of 6-bromoandrostenedione with aromatase can be applied to the study of other steroid-metabolizing enzymes. The strategies used to develop probes based on the 6-bromoandrostenedione scaffold can be adapted to create tools for studying other key enzymes in steroidogenesis, such as 5α-reductase and 17β-hydroxysteroid dehydrogenase.

The continued investigation of 6-bromoandrostenedione will undoubtedly contribute to a more comprehensive understanding of the intricate network of steroid metabolism and its regulation, with potential implications for various fields, including endocrinology, oncology, and reproductive biology. umn.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6a-Bromo Androstenedione, and what analytical techniques validate its purity and structural integrity?

- Methodological Answer : The synthesis of this compound typically involves bromination of androstenedione at the 6α position using reagents like N-bromosuccinimide under controlled conditions. Key steps include protecting reactive functional groups (e.g., ketones) to avoid side reactions. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with UV detection, while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-referencing spectral data with literature ensures accuracy .

Q. How do researchers design experiments to study the metabolic pathways involving this compound in endocrine systems?

- Methodological Answer : Experimental designs often employ isotopic labeling (e.g., deuterated or ¹⁴C-labeled compounds) to track metabolic transformations in cell cultures or animal models. In vitro studies use hepatic microsomal preparations to identify cytochrome P450-mediated modifications, while in vivo studies involve administering the compound to model organisms and analyzing serum/urine via liquid chromatography–tandem mass spectrometry (LC-MS/MS). Control groups (e.g., wild-type vs. enzyme-knockout models) isolate specific metabolic pathways. Data interpretation must account for interspecies variability and enzyme kinetics .

Advanced Research Questions

Q. What factors contribute to variability in quantitative measurements of this compound using LC-MS/MS, and how can this variability be minimized?

- Methodological Answer : Variability arises from pre-analytical (sample collection, storage) and analytical (ion suppression, matrix effects) factors. For instance, intermethod variation in LC-MS/MS assays can reach 30% due to differences in ionization efficiency or calibration standards . Mitigation strategies include:

- Using deuterated internal standards to correct for matrix effects.

- Validating assays per CLSI guidelines (precision, accuracy, limits of detection).

- Harmonizing protocols across labs via reference materials (e.g., NIST-certified standards).

- Reporting coefficients of variation (CV) for intra- and inter-assay reproducibility, with CV <15% considered acceptable in endocrine research .

Q. How should researchers address contradictions in reported biological activities of this compound across different in vitro and in vivo studies?

- Methodological Answer : Contradictions may stem from differences in experimental models (e.g., cell lines vs. primary cultures), dosage regimes, or endpoint measurements. To resolve discrepancies:

- Conduct systematic reviews/meta-analyses to identify confounding variables (e.g., species-specific receptor affinities).

- Replicate studies using standardized protocols (e.g., identical cell lines, dosing intervals).

- Perform dose-response curves to assess threshold effects and validate findings across multiple assays (e.g., transcriptional activity vs. protein expression).

- Use Bayesian statistical models to weigh evidence quality and quantify uncertainty .

Methodological Considerations for Research Design

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are standard for dose-response data. For longitudinal studies, mixed-effects models account for intra-subject variability. Advanced approaches include:

- Network pharmacology : Integrating omics data to map compound-target interactions.

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Linking plasma concentrations to biological outcomes using software like NONMEM or Monolix.

- Power analysis : Ensuring sample sizes are sufficient to detect effect sizes (α=0.05, β=0.2) .

Q. How can researchers ensure reproducibility when studying this compound’s role in steroidogenesis?

- Methodological Answer : Reproducibility requires:

- Detailed protocol sharing (e.g., via protocols.io ) with step-by-step extraction and assay conditions.

- Transparent reporting of negative results and outliers.

- Cross-validation using orthogonal methods (e.g., ELISA for steroid quantification alongside LC-MS/MS).

- Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.